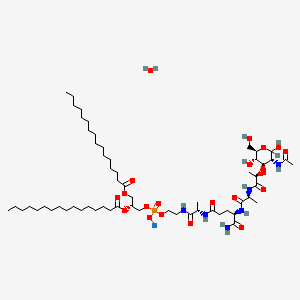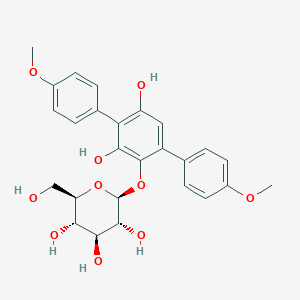
gliocladinin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
gliocladinin B is a natural product found in Gliocladium, Ophiocordyceps sinensis, and Sphaerostilbella with data available.
Scientific Research Applications
Antimicrobial and Antitumor Properties
Gliocladinins A and B, p-terphenyl derivatives isolated from Gliocladium sp., show modest antimicrobial activity against Staphylococcus aureus and inhibitory effects on the growth of human tumor cell lines, HeLa and HCT116 (Guo et al., 2007).
Synthetic Studies
The first total synthesis of (+)-gliocladin B has been achieved, providing a method for efficient multigram-scale access to the molecular structure present in a subset of epipolythiodiketopiperazine natural alkaloids (Boyer & Movassaghi, 2012).
Biological Control Applications
Gliocladinin B is linked to various species of Gliocladium, which are used in biological control. For instance, Gliocladium virens, producing gliotoxin, is used for controlling plant diseases (Wilhite & Straney, 1996). Gliocladium roseum has been used for controlling botrytis leaf blight in onions (James & Sutton, 1996) and induced systemic resistance in tobacco against Erysiphe orontii (Lahoz et al., 2004).
properties
Product Name |
gliocladinin B |
|---|---|
Molecular Formula |
C26H28O10 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-3,6-bis(4-methoxyphenyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H28O10/c1-33-15-7-3-13(4-8-15)17-11-18(28)20(14-5-9-16(34-2)10-6-14)22(30)25(17)36-26-24(32)23(31)21(29)19(12-27)35-26/h3-11,19,21,23-24,26-32H,12H2,1-2H3/t19-,21-,23+,24-,26+/m1/s1 |
InChI Key |
CCJNSMAVIQYGNV-WZANBAKGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)OC)O |
synonyms |
gliocladinin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![mono-[123I]iodohypericin monocarboxylic acid](/img/structure/B1260537.png)
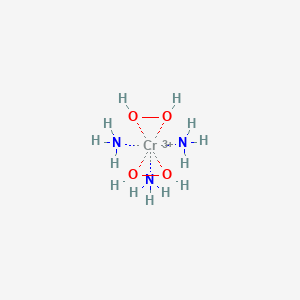

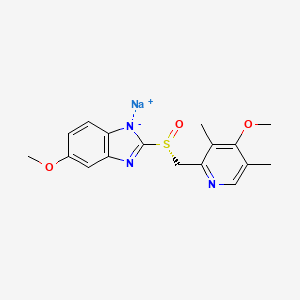
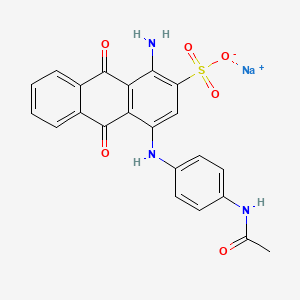
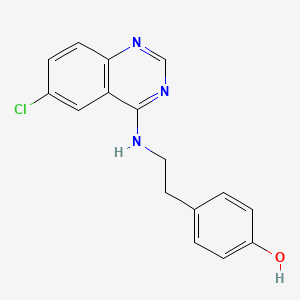
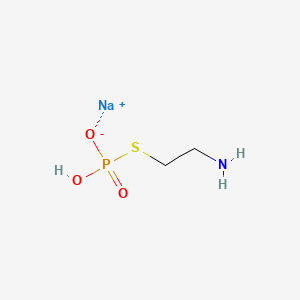
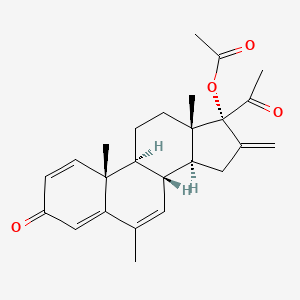
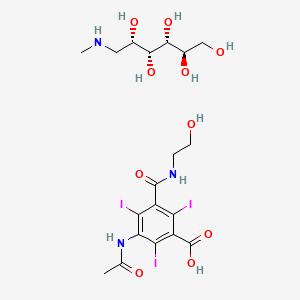

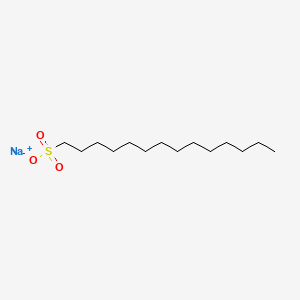
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-1-[[4-(2-oxo-1-piperidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260560.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1260561.png)
